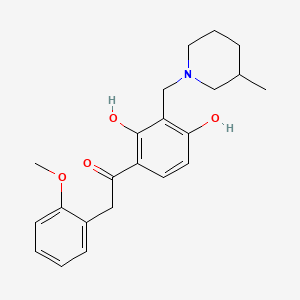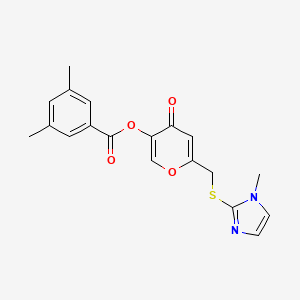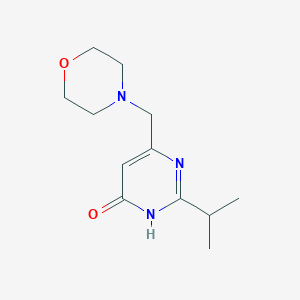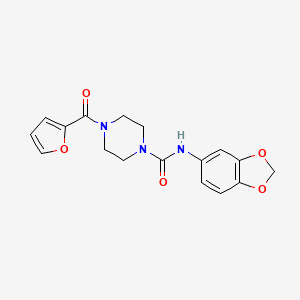
Fmoc-D-Dap(Palm)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-Dap(Palm)-OH: is a derivative of the amino acid 2,3-diaminopropanoic acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a palmitoyl (Palm) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group serves as a temporary protecting group for the amino group, which can be removed under mild basic conditions, allowing for the stepwise assembly of peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Dap(Palm)-OH typically involves the following steps:
Protection of the Amino Groups: The amino groups of 2,3-diaminopropanoic acid are protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-chloride in the presence of a base such as sodium carbonate.
Palmitoylation: The protected amino acid is then reacted with palmitoyl chloride to introduce the palmitoyl group. This reaction is usually carried out in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of automated peptide synthesizers for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection: The Fmoc group can be removed under mild basic conditions, such as treatment with piperidine in dimethylformamide. This deprotection step is crucial for the stepwise assembly of peptides.
Coupling Reactions: The free amino group of Fmoc-D-Dap(Palm)-OH can participate in coupling reactions with other amino acids or peptide fragments to form peptide bonds. Common reagents for these reactions include carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling additives like hydroxybenzotriazole (HOBt).
Palmitoylation: The palmitoyl group can undergo further modifications, such as esterification or amidation, to introduce additional functional groups.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide.
Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt).
Palmitoylation: Palmitoyl chloride, triethylamine.
Major Products:
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Fragments: Coupling reactions result in the formation of peptide bonds, leading to the assembly of larger peptide chains.
Applications De Recherche Scientifique
Chemistry: Fmoc-D-Dap(Palm)-OH is widely used in the synthesis of peptides and peptidomimetics
Biology: In biological research, this compound is used to synthesize peptides that can interact with cell membranes. The palmitoyl group facilitates the incorporation of peptides into lipid bilayers, making them useful for studying membrane-associated processes.
Medicine: this compound is employed in the development of peptide-based therapeutics. The palmitoyl group can improve the pharmacokinetic properties of peptides, such as their half-life and bioavailability, making them more effective as drugs.
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. Its ability to form stable peptide bonds and interact with lipid membranes makes it valuable for creating functional materials with specific properties.
Mécanisme D'action
The mechanism of action of Fmoc-D-Dap(Palm)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the stepwise assembly of peptides, preventing unwanted side reactions. The palmitoyl group enhances the hydrophobicity of the peptide, facilitating its interaction with lipid membranes and improving its stability and bioavailability.
Molecular Targets and Pathways:
Peptide Synthesis: The primary target of this compound is the growing peptide chain during solid-phase synthesis.
Membrane Interaction: The palmitoyl group targets lipid membranes, promoting the incorporation of peptides into lipid bilayers.
Comparaison Avec Des Composés Similaires
Fmoc-D-Dap(Boc)-OH: This compound uses a tert-butoxycarbonyl (Boc) protecting group instead of the palmitoyl group. It is used in peptide synthesis but lacks the hydrophobic properties of Fmoc-D-Dap(Palm)-OH.
Fmoc-D-Dap(Ac)-OH: This variant has an acetyl group instead of the palmitoyl group. It is less hydrophobic and may have different applications in peptide synthesis.
Uniqueness: this compound is unique due to the presence of the palmitoyl group, which imparts hydrophobicity and enhances membrane interaction. This makes it particularly valuable for applications requiring peptide-lipid interactions, such as in the development of membrane-active peptides and peptide-based therapeutics.
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(hexadecanoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(37)35-24-31(33(38)39)36-34(40)41-25-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h15-22,30-31H,2-14,23-25H2,1H3,(H,35,37)(H,36,40)(H,38,39)/t31-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGQVCOHKYKWAW-WJOKGBTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2833747.png)
![ethyl 2-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2833748.png)






![N-(diphenylmethyl)-5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2833761.png)


![N6-((tetrahydrofuran-2-yl)methyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2833765.png)
![N'-[(1E)-(4-methanesulfonylphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2833768.png)

